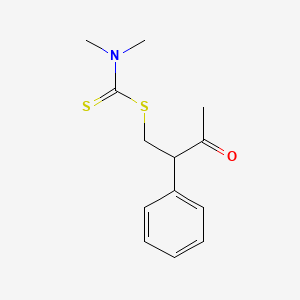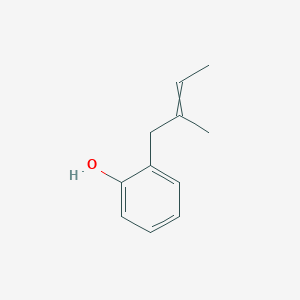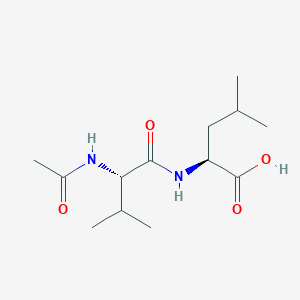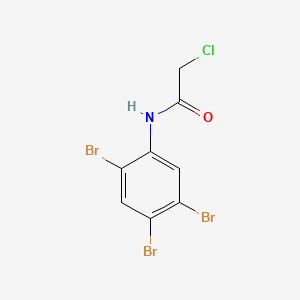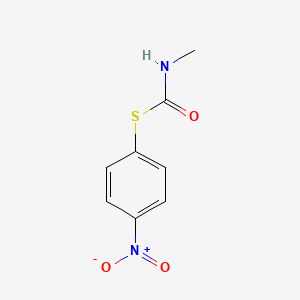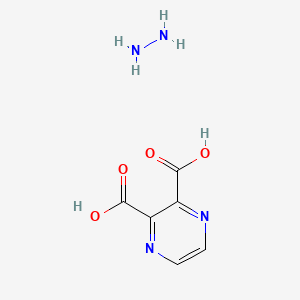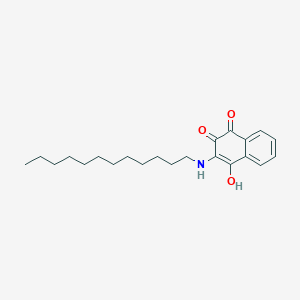
2-Dodecyl-1,2-thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-1,2-thiazol-3(2H)-one is an organic compound belonging to the thiazolone family. Thiazolones are known for their diverse biological activities and are often used in various industrial applications. This compound, in particular, is characterized by a dodecyl chain attached to the thiazolone ring, which imparts unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of dodecylamine with carbon disulfide and an appropriate halogenated compound, followed by cyclization to form the thiazolone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to other functional groups.
Substitution: The dodecyl chain or other parts of the molecule can be substituted with different groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-1,2-thiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating infections.
Industry: Utilized in the formulation of various products, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-Dodecyl-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The thiazolone ring can interact with enzymes or receptors, leading to biological effects. The dodecyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dodecyl-1,3-thiazol-4(5H)-one
- 2-Dodecyl-1,2-thiazolidin-3-one
- 2-Dodecyl-1,2-thiazol-5(2H)-one
Uniqueness
2-Dodecyl-1,2-thiazol-3(2H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dodecyl chain and the thiazolone ring makes it particularly effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
26530-07-4 |
|---|---|
Molekularformel |
C15H27NOS |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
2-dodecyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C15H27NOS/c1-2-3-4-5-6-7-8-9-10-11-13-16-15(17)12-14-18-16/h12,14H,2-11,13H2,1H3 |
InChI-Schlüssel |
XNZFZRQEAZMSIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C(=O)C=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



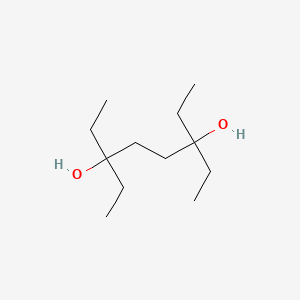
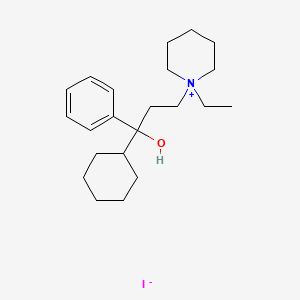
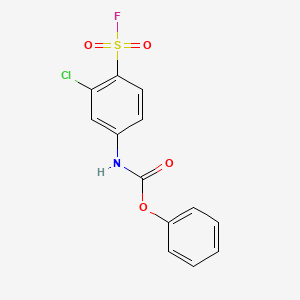

![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
